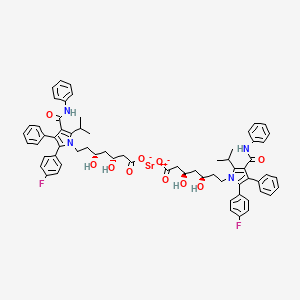![molecular formula C10H13N5O2S B12780468 [(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol CAS No. 145913-76-4](/img/structure/B12780468.png)
[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxathiolan N6-MeA-beta is a compound that features a 1,3-oxathiolane ring structure coupled with an N6-methyladenosine moiety. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the oxathiolane ring and the N6-methyladenosine moiety endows the compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-oxathiolane nucleosides, including Oxathiolan N6-MeA-beta, typically involves the creation of the oxathiolane ring followed by the coupling of this ring with a nucleobase. One common method involves the selective N-glycosylation of carbohydrate precursors at the C-1 position. This process can be carried out using various reagents and catalysts, such as Lewis acids, to achieve stereoselective N-glycosylation .
Industrial Production Methods
Industrial production of 1,3-oxathiolane nucleosides often involves efficient methods for the preparation of the oxathiolane ring and subsequent condensation with a pyrimidine or purine base. These processes can be optimized to produce the compounds as isolated enantiomers, which are crucial for their biological activity .
Análisis De Reacciones Químicas
Types of Reactions
Oxathiolan N6-MeA-beta can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the oxathiolane ring and the N6-methyladenosine moiety allows for diverse reactivity under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Oxathiolan N6-MeA-beta include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of peroxides or other oxidizing agents, while reduction reactions may utilize hydrogenation catalysts or metal hydrides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the oxathiolane ring may lead to the formation of sulfoxides or sulfones, while substitution reactions at the N6-methyladenosine moiety can result in various modified nucleosides.
Aplicaciones Científicas De Investigación
Oxathiolan N6-MeA-beta has a wide range of scientific research applications:
Chemistry: It is used as a molecular probe to study nucleoside analogues and their interactions.
Industry: The compound is used in the development of novel pharmaceuticals and biotechnological products.
Mecanismo De Acción
The mechanism of action of Oxathiolan N6-MeA-beta involves its interaction with specific molecular targets and pathways. The N6-methyladenosine moiety is known to influence various aspects of RNA metabolism, including splicing, translation, and stability . The oxathiolane ring may also contribute to the compound’s biological activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Oxathiolan N6-MeA-beta can be compared with other similar compounds, such as:
N6-methyladenosine (m6A): A prevalent RNA modification that regulates gene expression and RNA metabolism.
1,3-oxathiolane nucleosides: These compounds share the oxathiolane ring structure and are used as nucleoside analogues in various research and therapeutic applications.
The uniqueness of Oxathiolan N6-MeA-beta lies in the combination of the oxathiolane ring and the N6-methyladenosine moiety, which provides distinct chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
145913-76-4 |
|---|---|
Fórmula molecular |
C10H13N5O2S |
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2S/c1-11-9-8-10(13-4-12-9)14-5-15(8)6-3-18-7(2-16)17-6/h4-7,16H,2-3H2,1H3,(H,11,12,13)/t6-,7+/m0/s1 |
Clave InChI |
JZWKOFQHPPYKSI-NKWVEPMBSA-N |
SMILES isomérico |
CNC1=NC=NC2=C1N(C=N2)[C@@H]3CS[C@@H](O3)CO |
SMILES canónico |
CNC1=NC=NC2=C1N(C=N2)C3CSC(O3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


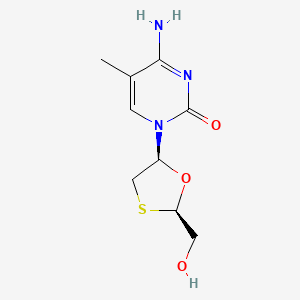
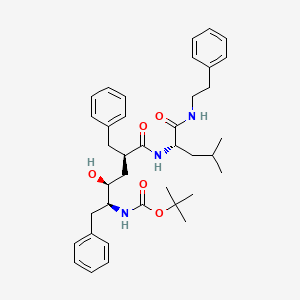
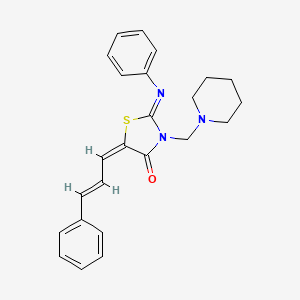
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
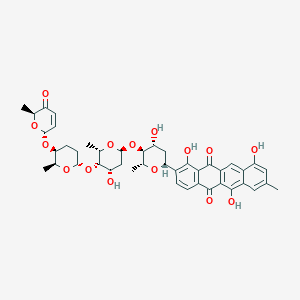
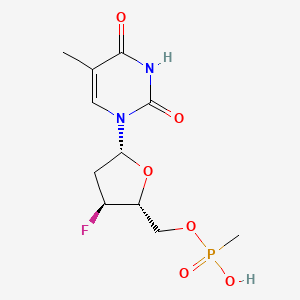
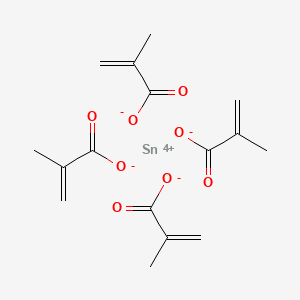

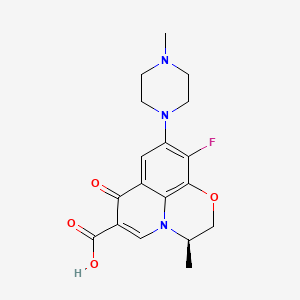
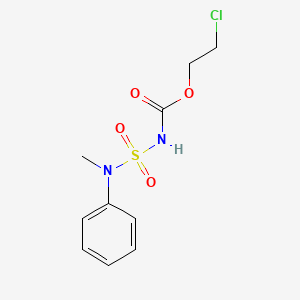

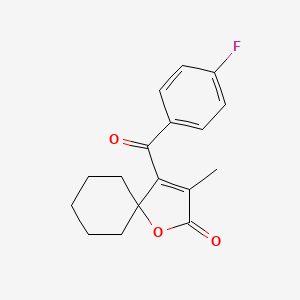
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)
